An In-Depth Technical Guide to 3,4-dibromo-1,5-dimethyl-1H-pyrazole: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3,4-dibromo-1,5-dimethyl-1H-pyrazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1][2] Its unique structural and electronic properties make it a privileged scaffold in medicinal chemistry, amenable to a wide range of chemical modifications to modulate biological activity. This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 3,4-dibromo-1,5-dimethyl-1H-pyrazole .
With a molecular weight of 253.92 g/mol , this compound serves as a versatile building block for the synthesis of more complex molecular architectures.[3] The presence of two bromine atoms on the pyrazole core offers synthetic handles for various cross-coupling reactions, allowing for the introduction of diverse substituents and the exploration of novel chemical space. This guide will delve into the fundamental properties of 3,4-dibromo-1,5-dimethyl-1H-pyrazole, its synthesis, spectroscopic characterization, and its potential applications in the realm of drug discovery and development.
Core Properties and Data
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 3,4-dibromo-1,5-dimethyl-1H-pyrazole are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 253.92 g/mol | [3] |
| Molecular Formula | C₅H₆Br₂N₂ | [3] |
| CAS Number | 5775-95-1 | [3] |
| Canonical SMILES | CC1=C(C(=NN1C)Br)Br | [3] |
| Synonyms | 3,4-dibromo-1,5-dimethylpyrazole | [3] |
| Topological Polar Surface Area (TPSA) | 17.82 Ų | [3] |
| logP (Predicted) | 2.25 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
Synthesis of 3,4-dibromo-1,5-dimethyl-1H-pyrazole
The synthesis of 3,4-dibromo-1,5-dimethyl-1H-pyrazole can be logically achieved through the direct bromination of the 1,5-dimethyl-1H-pyrazole precursor. The pyrazole ring is susceptible to electrophilic substitution, and bromination is a common method for its functionalization.[4][5][6]
Caption: Synthetic workflow for 3,4-dibromo-1,5-dimethyl-1H-pyrazole.
Experimental Protocol (Proposed)
This protocol is based on established methods for the bromination of pyrazole derivatives.[4][5][7]
-
Dissolution: Dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (2.0-2.2 eq) in the same solvent to the cooled pyrazole solution over a period of 30-60 minutes with continuous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C. Alternatively, N-bromosuccinimide (NBS) can be used as a milder brominating agent.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Carefully pour the reaction mixture into an ice-cold aqueous solution of sodium thiosulfate or sodium bisulfite to quench any unreacted bromine.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3,4-dibromo-1,5-dimethyl-1H-pyrazole.
Structural Elucidation and Spectroscopic Analysis
The structural confirmation of 3,4-dibromo-1,5-dimethyl-1H-pyrazole relies on standard spectroscopic techniques. Below are the predicted spectroscopic data based on the analysis of closely related pyrazole derivatives.[8][9][10][11][12][13][14][15]
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to be simple, showing two singlets corresponding to the two methyl groups.
-
~2.3-2.6 ppm (s, 3H): This signal would correspond to the methyl group at the C5 position.
-
~3.7-4.0 ppm (s, 3H): This signal would be assigned to the N-methyl group at the N1 position.
The absence of a proton signal in the aromatic region of the pyrazole ring confirms the disubstitution at the C3 and C4 positions.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
-
~12-15 ppm: C5-CH₃
-
~35-38 ppm: N1-CH₃
-
~95-100 ppm: C4-Br
-
~120-125 ppm: C3-Br
-
~145-150 ppm: C5
The chemical shifts of the brominated carbons (C3 and C4) are expected to be significantly upfield compared to their non-brominated counterparts due to the heavy atom effect of bromine.
Mass Spectrometry (Predicted)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).
-
Molecular Ion (M⁺): A cluster of peaks around m/z 252, 254, and 256 in an approximate ratio of 1:2:1, corresponding to the different isotopic combinations of bromine.
-
Fragmentation: Common fragmentation pathways for pyrazoles may be observed, although the dibromo substitution pattern will influence the fragmentation pattern.
Applications in Drug Development and Organic Synthesis
The synthetic utility of 3,4-dibromo-1,5-dimethyl-1H-pyrazole lies in the reactivity of its two bromine atoms. These positions are amenable to a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, making it a valuable intermediate in the synthesis of libraries of compounds for drug discovery.
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